molecular formula C8H11BrO B14259077 2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde CAS No. 183122-88-5

2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde

Katalognummer: B14259077
CAS-Nummer: 183122-88-5
Molekulargewicht: 203.08 g/mol
InChI-Schlüssel: FCASAXWMSQYTCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C8H11BrO It is a derivative of cyclohexene, featuring a bromine atom and a methyl group attached to the ring, along with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde typically involves the bromination of 5-methylcyclohex-1-ene-1-carbaldehyde. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and bromine concentration, to achieve high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in an organic solvent.

Major Products Formed

    Oxidation: 2-Bromo-5-methylcyclohex-1-ene-1-carboxylic acid.

    Reduction: 2-Bromo-5-methylcyclohex-1-ene-1-methanol.

    Substitution: 2-Hydroxy-5-methylcyclohex-1-ene-1-carbaldehyde or 2-Amino-5-methylcyclohex-1-ene-1-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive aldehyde group.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1-cyclohexene-1-carbaldehyde: Similar structure but lacks the methyl group, which can influence its reactivity and applications.

    2-Bromo-5-methylcyclohexanone:

Uniqueness

2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring, along with an aldehyde functional group. This combination of substituents provides distinct reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

183122-88-5

Molekularformel

C8H11BrO

Molekulargewicht

203.08 g/mol

IUPAC-Name

2-bromo-5-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H11BrO/c1-6-2-3-8(9)7(4-6)5-10/h5-6H,2-4H2,1H3

InChI-Schlüssel

FCASAXWMSQYTCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(=C(C1)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.